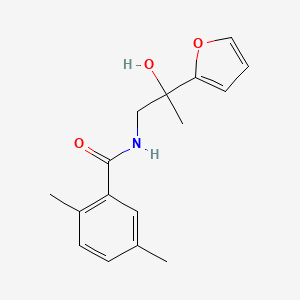

![molecular formula C23H15ClF2N4OS B2816033 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114832-03-9](/img/no-structure.png)

1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

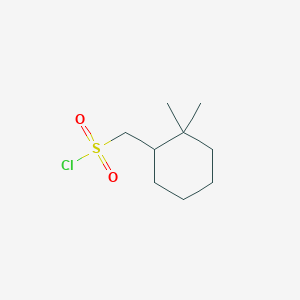

1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H15ClF2N4OS and its molecular weight is 468.91. The purity is usually 95%.

BenchChem offers high-quality 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

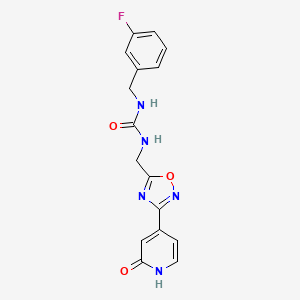

Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed promising inhibitory effects against bacterial and fungal pathogens. For instance, certain derivatives exhibited superior antibacterial activities compared to commercial bactericides against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, and better fungicidal activities against Pellicularia sasakii and Colletotrichum capsici (Yan et al., 2016).

Benzodiazepine Binding Activity

Investigation into related structures has led to the synthesis of compounds with high affinity for the benzodiazepine receptor. For example, certain novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrated potent benzodiazepine antagonistic properties in rat models, highlighting their potential for development into new therapeutic agents (Francis et al., 1991).

H1-Antihistaminic Activity

A series of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity. These compounds significantly protected animals from histamine-induced bronchospasm, with certain derivatives being more potent and causing less sedation than the reference standard chlorpheniramine maleate. This research suggests the potential of these compounds to serve as a new class of H1-antihistamines (Alagarsamy et al., 2007).

Anticancer Activity

Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity evaluation. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative, which is then functionalized with a 4-fluorobenzyl group. The second intermediate is a 2-chloro-6-fluorobenzylthiol derivative, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-amino-4-chloro-5-nitrophenol", "ethyl acetoacetate", "hydrazine hydrate", "4-fluorobenzaldehyde", "thiourea", "2-chloro-6-fluorobenzyl chloride", "sodium hydride", "4-fluorobenzyl bromide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Synthesis of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative:", "Step 1: Reduction of 2-amino-4-chloro-5-nitrophenol with hydrazine hydrate to form 2-amino-4-chloro-5-nitroaniline", "Step 2: Cyclization of 2-amino-4-chloro-5-nitroaniline with ethyl acetoacetate to form 4-chloro-5-nitro-2-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one", "Step 3: Reduction of 4-chloro-5-nitro-2-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one with sodium hydride and ethanol to form [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Step 4: Functionalization of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with 4-fluorobenzyl bromide in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one", "Synthesis of 2-chloro-6-fluorobenzylthiol derivative:", "Step 1: Reaction of 2-chloro-6-fluorobenzyl chloride with thiourea in the presence of sodium acetate and acetic acid to form 2-chloro-6-fluorobenzylthiourea", "Step 2: Reaction of 2-chloro-6-fluorobenzylthiourea with ethanol and hydrogen sulfide to form 2-chloro-6-fluorobenzylthiol", "Coupling of intermediates to form final product:", "Step 1: Reaction of 4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with 2-chloro-6-fluorobenzylthiol in the presence of triethylamine and N,N-dimethylformamide to form 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" ] } | |

CAS-Nummer |

1114832-03-9 |

Produktname |

1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

Molekularformel |

C23H15ClF2N4OS |

Molekulargewicht |

468.91 |

IUPAC-Name |

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C23H15ClF2N4OS/c24-18-5-3-6-19(26)17(18)13-32-23-28-27-22-29(12-14-8-10-15(25)11-9-14)21(31)16-4-1-2-7-20(16)30(22)23/h1-11H,12-13H2 |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC=C4Cl)F)CC5=CC=C(C=C5)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)

![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)

![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)

![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2815958.png)

![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)

![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2815972.png)